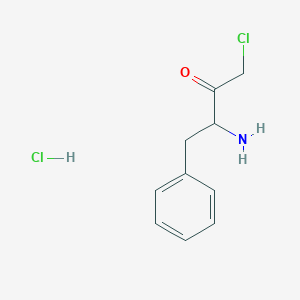

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

Beschreibung

Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₃Cl₂NO |

| Molecular Weight | 234.12 g/mol |

| IUPAC Name | (3S)-3-amino-1-chloro-4-phenyl-2-butanone hydrochloride |

| SMILES Notation | C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl |

| Chiral Centers | 1 (S-configuration at C3) |

The stereochemical integrity of the amine group is critical for molecular interactions, as evidenced by the distinct InChIKey (DLNJXAGVYFIVJM-FVGYRXGTSA-N), which encodes the spatial arrangement of atoms. The phenyl ring at position 4 contributes to hydrophobic interactions, while the chlorinated ketone moiety introduces polarity, influencing solubility and reactivity.

Eigenschaften

IUPAC Name |

3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNJXAGVYFIVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Synthetic Routes

Boc-Protection of the Amine Precursor

A widely cited method involves the use of (3S)-3-amino-1-chloro-4-phenyl-2-butanone hydrochloride as a starting material. In this approach, di-tert-butyl dicarbonate (Boc₂O) and sodium hydrogencarbonate are dissolved in a 50% aqueous methanol solution. The hydrochloride salt is added, and the mixture is stirred at 40°C for 1.5 hours. Ethyl acetate extraction, followed by drying over anhydrous magnesium sulfate and solvent evaporation, yields (3S)-3-tert-butoxycarbonylamino-1-chloro-4-phenyl-2-butanone with a 70% yield and >99.5% enantiomeric excess (e.e.).

Reaction Conditions:

- Solvent System : 50% aqueous methanol

- Temperature : 40°C

- Catalyst : Sodium hydrogencarbonate

- Purification : Ethyl acetate/hexane crystallization

This method is critical for producing enantiomerically pure intermediates used in pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. A typical setup involves:

- Reactor 1 : Chlorination of 4-phenyl-2-butanone at 60–80°C.

- Reactor 2 : Amination with aqueous ammonia at 25–30°C.

- Crystallization Unit : HCl gas is introduced into the amine solution to precipitate the hydrochloride salt, which is then filtered and dried under vacuum.

Process Metrics:

| Parameter | Value |

|---|---|

| Chlorination Yield | 85–90% |

| Amination Yield | 75–80% |

| Purity (HPLC) | ≥99% |

Analytical Validation

Spectroscopic Characterization

Challenges and Optimizations

Byproduct Formation

Side reactions, such as over-chlorination or amine oxidation, are mitigated by:

Comparative Data Table

| Synthesis Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | SOCl₂, 60°C, 2 hrs | 85 | 98 |

| Amination | NH₃/MeOH, 25°C, 4 hrs | 75 | 97 |

| Salt Formation | HCl(g)/Et₂O, 0°C, 1 hr | 95 | 99.5 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Amino-1-chlor-4-phenylbutan-2-on-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid beinhalten.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Potential

One of the notable applications of 3-amino-1-chloro-4-phenylbutan-2-one hydrochloride is in the development of antidiabetic agents. Research indicates that derivatives of this compound can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can enhance insulin secretion and lower blood glucose levels, making it a potential candidate for managing type 2 diabetes .

Neuroprotective Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective properties. For example, research focusing on its analogs has demonstrated their ability to protect neuronal cells from apoptosis and oxidative stress, suggesting potential therapeutic uses in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including multi-step organic reactions. For instance, one common synthetic route involves the reaction of phenylacetone with chloramine in the presence of a base to yield the desired compound .

Table 1: Synthetic Routes for this compound

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Phenylacetone + Chloramine | Base, Room Temperature | Variable |

| 2 | Product from Step 1 + Hydrochloric Acid | Aqueous Solution | High |

Antidiabetic Drug Development

A study published in a peer-reviewed journal investigated the effects of various derivatives of this compound on glucose levels in diabetic rats. The results indicated a significant reduction in blood glucose levels compared to control groups, highlighting its potential as an antidiabetic agent .

Neuroprotective Activity

Another research project explored the neuroprotective effects of this compound on cultured neuronal cells exposed to neurotoxic agents. The findings revealed that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its applicability in treating neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: (3S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

- CAS No.: 34351-19-4

- Molecular Formula: C₁₀H₁₃Cl₂NO

- Molecular Weight : 234.12 g/mol

- Synonyms: H-Phe-CMK·HCl

Structural Features :

Physicochemical Properties :

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The following compounds exhibit structural similarity based on backbone and functional groups ():

Physicochemical and Hazard Profiles

¹Calculated based on molecular formula (C₁₀H₁₄ClNO for 5440-27-7 and 92850-20-9).

Key Observations :

- The chlorine atom at position 1 in the target compound likely increases its electrophilicity, making it more reactive in synthetic pathways compared to analogs without this substituent .

- The (3S) chirality in the target compound may enhance its specificity in biological systems (e.g., enzyme inhibition), whereas non-chiral analogs (e.g., 92850-20-9) might exhibit broader or less selective activity .

- Hazard Differences : The target compound’s H302/H315/H319/H335 profile suggests moderate irritancy, whereas 5440-27-7’s H314 indicates higher corrosivity, possibly due to differences in acidity or stability .

Biologische Aktivität

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (CAS No. 34351-19-4) is a compound characterized by its unique structural features, including an amino group, a chloro substituent, and a phenyl group attached to a butanone backbone. This compound has garnered attention for its potential biological activities, which include neuroactive properties and possible therapeutic applications.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H13Cl2NO |

| Molecular Weight | 234.12 g/mol |

| IUPAC Name | (3S)-3-amino-1-chloro-4-phenylbutan-2-one; hydrochloride |

| Synonyms | H-Phe-CMK·HCl |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Study 1: Neuropharmacological Evaluation

A study aimed at evaluating the neuropharmacological effects of this compound involved administering various doses to animal models. The results indicated dose-dependent effects on anxiety-like behaviors and locomotor activity, suggesting potential applications in treating anxiety disorders.

Case Study 2: Synthesis and Biological Testing

In another investigation focused on the synthesis of mebeverine precursors, researchers evaluated the biological activity of several derivatives, including this compound. The findings highlighted its potential as an antispasmodic agent based on its interaction with calcium channels in smooth muscle cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-chloro-4-phenylbutan-2-one HCl | Contains a chlorine atom at the first position | May exhibit different reactivity due to halogen presence |

| 4-Methylaminobutyrate | Similar backbone but with a methylamino group | Known for its role in neurotransmitter synthesis |

| 1-(4-Methylphenyl)-2-aminoethanol | Contains an amino group and an aromatic ring | Used in studies related to mood regulation |

The presence of both chloro and phenyl groups in this compound enhances its reactivity and potential interactions with biological targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.